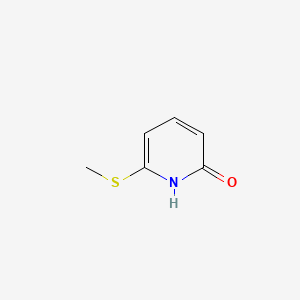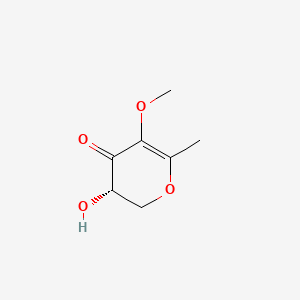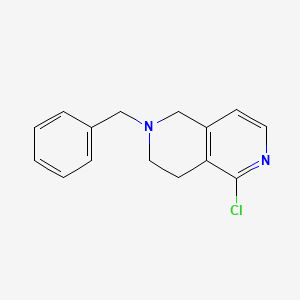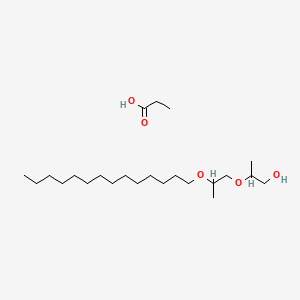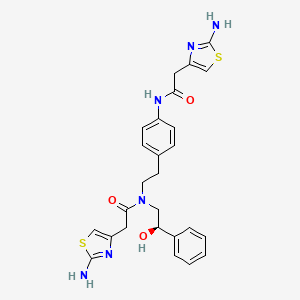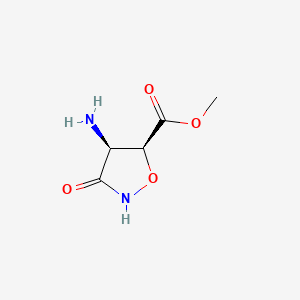
Rubifol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubifol is a natural product found in Gersemia rubiformis with data available.
Applications De Recherche Scientifique
Ethnopharmacological Significance
Rubifol, also known as Rubia, has been extensively studied in the Mediterranean area as part of the European project RUBIA. The project cataloged 985 species, including Rubia, for their medicinal uses. This constitutes the first comparative study in the Mediterranean area using a coordinated methodology, providing a foundation for future phytochemical and pharmacological studies that could lead to new therapeutic products (González-Tejero et al., 2008).
Chemical Constituents
Research has identified specific chemical constituents in Rubia cordifolia, such as rubicoumaric acid and rubifolic acid. These findings are based on NMR, mass spectral, and chemical evidence, highlighting the compound's potential for further scientific exploration (Talapatra et al., 1981).
Anti-Inflammatory Activity
Rubia cordifolia has been studied for its anti-inflammatory effects. Research has shown significant anti-inflammatory activity in rats, comparable to that of phenylbutazone. This points to its potential therapeutic application in anti-inflammatory treatments (Antarkar et al., 1983).
Antiprotozoal Activity
Studies on Rubus coriifolius, a species related to Rubia, have shown antiprotozoal activity against Entamoeba histolytica and Giardia lambia. This research supports the ethnopharmacological use of Rubus coriifolius in traditional medicine and its potential as a source for antiprotozoal agents (Alanís et al., 2003).
Management of Type-2 Diabetes and Obesity
Research on Rubus grandifolius has indicated its potential for managing type-2 diabetes and obesity. The study highlights the plant's inhibitory effect on enzymes linked to diabetes, as well as its antioxidant and cytotoxic activities, validating its use in folk medicine for diabetic complications (Spínola et al., 2019).
Therapeutic Constituents and Actions
Rubus species, closely related to Rubia, have been used traditionally for various therapeutic purposes. Investigations have suggested applications for a range of indications, including bacterial infections, anxiety, pain, and inflammation. This underscores the potential of Rubus species, including Rubia, in the development of new therapeutic agents (Patel et al., 2004).
Propriétés
Numéro CAS |
118025-71-1 |
|---|---|
Formule moléculaire |
C20H26O5 |
Poids moléculaire |
346.423 |
Nom IUPAC |
(6Z)-4-hydroxy-4,7-dimethyl-10-prop-1-en-2-yl-15-oxabicyclo[11.2.1]hexadeca-6,13(16)-diene-5,8,14-trione |
InChI |
InChI=1S/C20H26O5/c1-12(2)14-5-6-15-10-16(25-19(15)23)7-8-20(4,24)18(22)9-13(3)17(21)11-14/h9-10,14,16,24H,1,5-8,11H2,2-4H3/b13-9- |
Clé InChI |
MGGSSDCKEIKUEX-LCYFTJDESA-N |
SMILES |
CC1=CC(=O)C(CCC2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



